3-Morpholinemethanol, 4-(phenylmethyl)-, hydrochloride, (3R)-
Overview
Description
3-Morpholinemethanol, 4-(phenylmethyl)-, hydrochloride, (3R)-: is a chemical compound with the molecular formula C₁₄H₂₄ClNO₂
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinemethanol, 4-(phenylmethyl)-, hydrochloride, (3R)- typically involves the following steps:
Morpholine Derivatization: : Morpholine is reacted with an appropriate alkylating agent to introduce the phenylmethyl group.
Hydrochloride Formation: : The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Chiral Resolution: : The racemic mixture is resolved to obtain the (3R)-enantiomer using chiral resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Morpholinemethanol, 4-(phenylmethyl)-, hydrochloride, (3R)-: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: : Reduction reactions can reduce the compound to simpler structures.
Substitution: : Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of oxo derivatives such as ketones or aldehydes.
Reduction: : Formation of reduced analogs with fewer oxygen atoms.
Substitution: : Formation of derivatives with different functional groups.
Scientific Research Applications
3-Morpholinemethanol, 4-(phenylmethyl)-, hydrochloride, (3R)-: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Morpholinemethanol, 4-(phenylmethyl)-, hydrochloride, (3R)- exerts its effects involves:
Molecular Targets: : Interaction with specific enzymes or receptors.
Pathways Involved: : Modulation of biochemical pathways related to disease processes.
Comparison with Similar Compounds
3-Morpholinemethanol, 4-(phenylmethyl)-, hydrochloride, (3R)-: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: : Other morpholine derivatives, phenylmethyl compounds, and related hydrochlorides.
Uniqueness: : Distinct structural features and biological activities that set it apart from its counterparts.
Properties
IUPAC Name |
[(3R)-4-benzylmorpholin-3-yl]methanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2;1H/t12-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTLLBSMRSGNSQ-UTONKHPSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1CC2=CC=CC=C2)CO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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